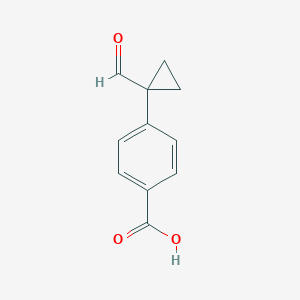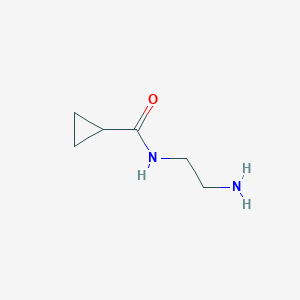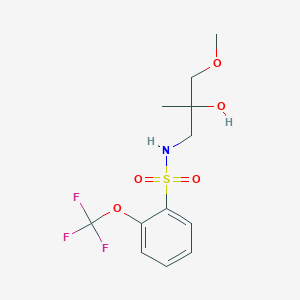
1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals characterized by their complex molecular architecture, incorporating elements such as methoxypyridazin, pyrrolidinyl, and pyrazolyl ethanone groups. These moieties suggest potential for diverse chemical reactions and properties, making it a candidate for various synthetic and analytical applications in chemistry.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of pyrazolo and pyridine derivatives from 1,3,4-thiadiazolyl ethanone as starting material illustrates a methodology that could be adapted for our compound (Mahmoud M. Abdelall, 2014). The intricate steps likely involve nucleophilic substitution reactions, condensation, and cyclization processes tailored to introduce specific functional groups at designated positions on the molecular framework.
Molecular Structure Analysis
The structure of similar compounds has been elucidated using techniques like X-ray diffraction, demonstrating the utility of this method in confirming molecular geometries and atomic configurations (Qing Wang et al., 2017). These analyses provide insight into the spatial arrangement of atoms, crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical behavior of compounds containing pyrazol, pyridine, and ethanone groups involves a variety of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For example, compounds with pyrazol and pyridine moieties have been shown to participate in cycloaddition reactions, offering pathways to synthesize novel derivatives (Chitrakar Ravi et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, can be inferred from similar compounds' data. For instance, compounds with pyrazol and methoxypyridazin groups have been characterized by their crystalline structures and thermal stability, providing a basis for predicting the physical properties of our compound (C. Alaşalvar et al., 2014).
Chemical Properties Analysis
The reactivity and stability of such compounds are influenced by their functional groups. For example, the presence of methoxypyridazin and pyrazolyl groups contributes to their potential for engaging in hydrogen bonding and π-π interactions, affecting their chemical stability and reactivity (J. Salimon et al., 2011).
科学的研究の応用
Synthesis and Reactions
- This compound has been utilized as a starting material in synthesizing a variety of heterocyclic compounds. It has shown efficacy in diazotizing to form corresponding diazonium salts and reacting with phenyl isothiocyanate to produce thiourea derivatives. These reactions facilitate the synthesis of thiazole derivatives and triazine derivatives, indicating its versatility in organic synthesis (Attaby et al., 2006).
Antiviral Activity
- Compounds derived from this chemical have exhibited antiviral properties. Specifically, they have been evaluated for cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV-MBB (Hepatitis A Virus) activities. This suggests potential applications in the development of antiviral drugs (Attaby et al., 2006).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for antimicrobial activities. Studies have indicated that some of these compounds possess significant antibacterial and antifungal properties, comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Structural Characterization and Analysis
- The compound has been used in the structural characterization and analysis of new derivatives. Single-crystal X-ray diffraction, vibrational frequency calculations, and other spectroscopic methods have been employed to elucidate the structures and properties of these derivatives (Kalai et al., 2021).
Pharmaceutical Research
- In pharmaceutical research, it has been a key component in the synthesis of σ1 receptor antagonists, which are potential candidates for pain management therapies (Díaz et al., 2020).
Chemical Synthesis of Heterocyclic Compounds
- The compound has been instrumental in the chemical synthesis of diverse heterocyclic compounds, including thiadiazoles, pyrimidines, and pyrazoles, demonstrating its broad utility in organic chemistry and drug development (Abdelall, 2014).
Exploration in Natural Products
- This compound has been identified in the study of natural products, particularly in the isolation of alkaloids from mangrove-derived actinomycetes. These findings are significant in the discovery of new bioactive compounds (Wang et al., 2014).
特性
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-12-3-4-13(17-16-12)22-11-5-8-18(9-11)14(20)10-19-7-2-6-15-19/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBMWBFQJGGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

